Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate
CAS No.: 307341-35-1
Cat. No.: VC21396013
Molecular Formula: C20H30N2O5S
Molecular Weight: 410.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307341-35-1 |
|---|---|
| Molecular Formula | C20H30N2O5S |
| Molecular Weight | 410.5g/mol |
| IUPAC Name | diethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C20H30N2O5S/c1-4-26-19(24)16-14(3)17(20(25)27-5-2)28-18(16)21-15(23)10-13-22-11-8-6-7-9-12-22/h4-13H2,1-3H3,(H,21,23) |
| Standard InChI Key | FWMGJOMHHMSLRH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCCCCC2 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCCCCC2 |
Introduction
Chemical Properties and Structure
Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate exhibits distinctive chemical properties stemming from its complex molecular architecture. The compound consists of a thiophene ring as its central core, substituted with multiple functional groups that contribute to its chemical reactivity and biological potential.
The thiophene ring serves as the scaffold upon which several key functional groups are arranged. These include two ethyl carboxylate groups at positions 2 and 4, a methyl group at position 3, and a 3-(azepan-1-yl)propanamido substituent at position 5. This arrangement creates a molecule with multiple points for potential chemical interactions and modifications.
The azepane structure (a seven-membered heterocyclic ring containing nitrogen) contributes significantly to the compound's pharmacological relevance. Seven-membered nitrogen-containing rings often exhibit conformational flexibility that can enhance binding to biological targets. The propanamido linkage serves as a spacer that positions the azepane group at an optimal distance from the thiophene core.
Table 1 below summarizes the key physical and chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 307341-35-1 |
| Molecular Formula | C₂₀H₃₀N₂O₅S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | Diethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
| Physical State | Solid (at standard conditions) |
| Functional Groups | Thiophene, carboxylate esters, amide, tertiary amine |
| Structural Features | Thiophene core with multiple substituents |
The presence of ester groups suggests potential for hydrolysis under appropriate conditions, which could be relevant for prodrug design strategies. Additionally, the tertiary amine in the azepane ring likely contributes to the compound's basicity and potential for salt formation.
Structural Characteristics and Functionality
The functionality of diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate arises from its unique structural arrangement. Each component of this molecule contributes specific properties that influence its behavior in chemical reactions and biological systems.
The thiophene ring, an aromatic five-membered heterocycle containing sulfur, provides a rigid scaffold that positions the various substituents in specific spatial orientations. This core structure contributes to the compound's stability and creates a planar region that may facilitate π-π interactions with aromatic amino acid residues in protein binding sites.
The methyl group at position 3 of the thiophene ring affects the electron distribution within the aromatic system. This substitution pattern is significant as it differentiates the electronic properties of the two carboxylate groups at positions 2 and 4. Research on similar compounds suggests that this asymmetry can influence both reactivity and binding selectivity in biological systems.
The 3-(azepan-1-yl)propanamido substituent introduces both conformational flexibility and hydrogen bonding capability to the molecule. The amide linkage can act as a hydrogen bond acceptor, while the carbonyl oxygen provides additional hydrogen bond accepting capability. The three-carbon chain connecting the amide to the azepane ring allows for rotational freedom, potentially enabling the molecule to adopt multiple conformations when interacting with biological targets.
The azepane ring itself represents a significant structural feature that distinguishes this compound. As a seven-membered heterocyclic ring containing a basic nitrogen atom, it can participate in ionic interactions with acidic residues in proteins or serve as a site for protonation under physiological conditions.
Synthesis and Reaction Conditions
The synthesis of diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps starting from thiophene derivatives and incorporating the azepane-containing moiety. While specific synthetic routes may vary, several key considerations influence the efficiency and yield of these reactions.
The synthesis generally begins with appropriately substituted thiophene precursors, often diethyl 3-methylthiophene-2,4-dicarboxylate or related compounds. This foundation provides the necessary carbon framework with carboxylate groups already positioned at C-2 and C-4, along with the required methyl group at C-3.
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Enhances solubility and reaction rates |
| Coupling Agent | EDC/HOBt or DCC/DMAP | Activates carboxylic acid for amide formation |
| Temperature | 0°C to room temperature | Initial cooling followed by gradual warming |
| Reaction Time | 12-24 hours | Dependent on substrate reactivity |
| pH Control | Mild basic conditions (pH 8-9) | Typically using triethylamine or DIPEA |
| Purification Method | Column chromatography | Usually with silica gel and ethyl acetate/hexane gradients |
The synthesis must account for potential regioselectivity issues, particularly when introducing substituents to the thiophene ring. The electron density distribution within the thiophene system influences the preferred sites for electrophilic and nucleophilic reactions, requiring carefully designed synthetic strategies.
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